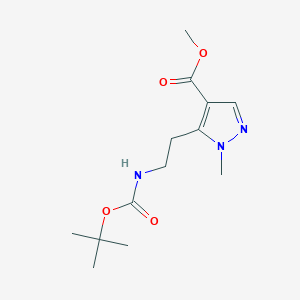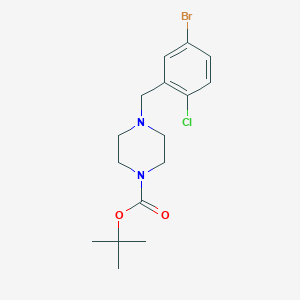
Tert-butyl 4-(5-bromo-2-chlorobenzyl)piperazine-1-carboxylate
説明
Tert-butyl 4-(5-bromo-2-chlorobenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22BrClN2O2 . It is used as an intermediate in the synthesis of several novel organic compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .科学的研究の応用
Synthesis Approaches
Tert-butyl 4-(5-bromo-2-chlorobenzyl)piperazine-1-carboxylate and its derivatives are synthesized through various methods. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate is created via a condensation reaction involving carbamimide and 3-fluorobenzoic acid. This process employs 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. The compound's structure is confirmed through spectroscopic methods and X-ray diffraction studies (Sanjeevarayappa et al., 2015). Another derivative, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, crystallizes from a petroleum ether/ethyl acetate mixture. This compound is characterized by typical bond lengths and angles (Mamat et al., 2012).
Structural Insights
Detailed structural analyses of these compounds are performed using X-ray diffraction studies. For example, a specific derivative crystallizes in the monoclinic crystal system, adopting a chair conformation for the piperazine ring. The molecular structure is further validated through various spectroscopic techniques and density functional theory calculations, providing insights into stability and molecular conformations (Yang et al., 2021).
Biological and Chemical Applications
Anticorrosive Properties
Certain derivatives, like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, are explored for their anticorrosive properties, particularly for protecting carbon steel in corrosive environments. The inhibitor's adsorption onto metal surfaces is studied through various analytical techniques, demonstrating significant inhibition effectiveness (Praveen et al., 2021).
Antimicrobial Activity
Some derivatives are investigated for their antimicrobial properties. For instance, compounds like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate exhibit moderate antibacterial and antifungal activities against various microorganisms (Kulkarni et al., 2016).
Chemical Activation
The compounds serve as intermediates in the synthesis of biologically active molecules. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is a key intermediate in creating benzimidazole compounds with biological activity (Ya-hu, 2010).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that benzylic compounds often undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Action Environment
The action, efficacy, and stability of Tert-butyl 4-(5-bromo-2-chlorobenzyl)piperazine-1-carboxylate can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s stability .
生化学分析
Biochemical Properties
Tert-butyl 4-(5-bromo-2-chlorobenzyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromine and chlorine substituents can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards target biomolecules. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics, by forming halogen bonds with the enzyme’s active site residues . Additionally, the piperazine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, further modulating the compound’s biochemical activity.
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins such as kinases and phosphatases. For example, the compound may inhibit the activity of protein kinase C (PKC), leading to altered phosphorylation states of downstream targets and changes in gene expression . Furthermore, the compound can impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can bind to the active sites of enzymes through halogen bonding, hydrogen bonding, and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit cytochrome P450 enzymes by occupying the enzyme’s active site and preventing substrate access . Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability can be influenced by environmental conditions such as temperature, pH, and exposure to light. Over time, the compound may undergo degradation, leading to the formation of breakdown products that can have different biochemical activities . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit specific biochemical activities without causing significant toxicity. At higher doses, the compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interactions with metabolic enzymes and the accumulation of reactive intermediates . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated and dealkylated metabolites . The compound can also interact with phase II metabolic enzymes, such as glucuronosyltransferases, which facilitate the conjugation of the compound with glucuronic acid, enhancing its solubility and excretion.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can be affected by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through interactions with targeting peptides or proteins . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the compound’s localization and activity within the cell.
特性
IUPAC Name |
tert-butyl 4-[(5-bromo-2-chlorophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrClN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-10-13(17)4-5-14(12)18/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTPYNUBZJVBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B1446060.png)
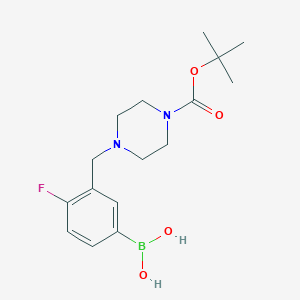

![5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1446067.png)
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1446069.png)

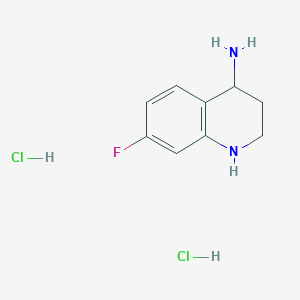
![4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446073.png)
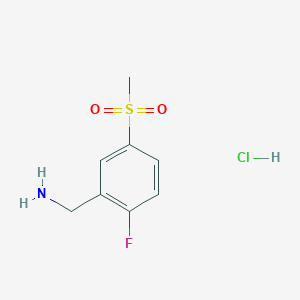
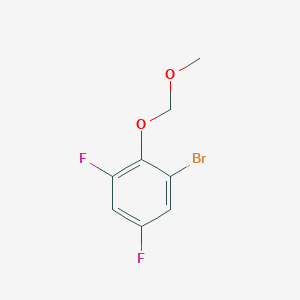
![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)
